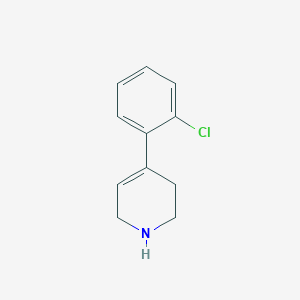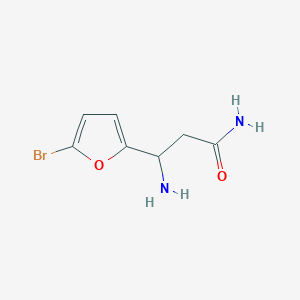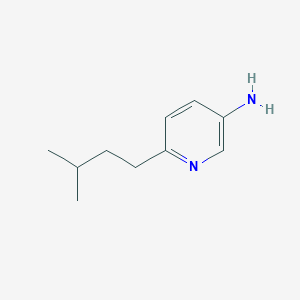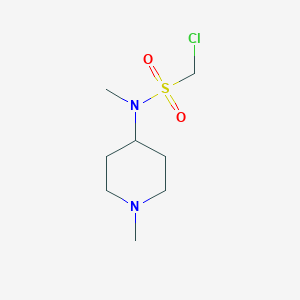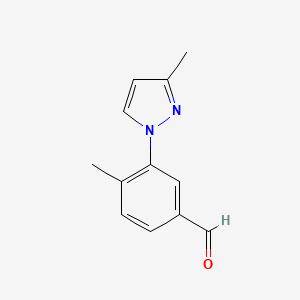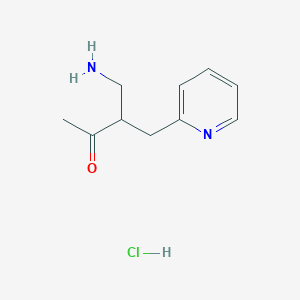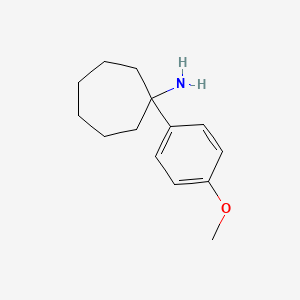
1-(4-Methoxyphenyl)cycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)cycloheptan-1-amine is a chemical compound with the molecular formula C14H21NO It is known for its unique structure, which includes a cycloheptane ring substituted with a methoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 4-methoxyaniline under specific conditions. The process may include steps such as:
Formation of an intermediate: Cycloheptanone reacts with 4-methoxyaniline in the presence of a catalyst to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-(4-Methoxyphenyl)cycloheptan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.
1-(4-Methoxyphenyl)cyclooctan-1-amine: Similar structure but with a cyclooctane ring.
Uniqueness: 1-(4-Methoxyphenyl)cycloheptan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cycloheptan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-16-13-8-6-12(7-9-13)14(15)10-4-2-3-5-11-14/h6-9H,2-5,10-11,15H2,1H3 |
InChI Key |
ZLANZQXWMLXOFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[1-(3-methoxyphenyl)ethyl]amine](/img/structure/B13294207.png)
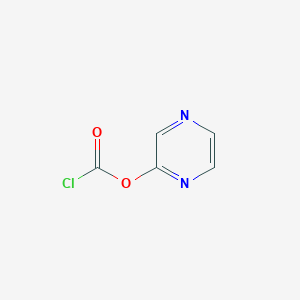
![(1,3-Thiazol-5-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13294216.png)
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B13294217.png)
